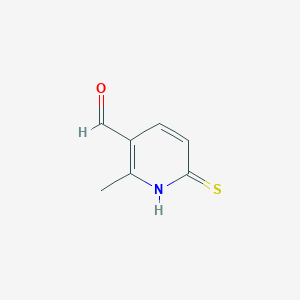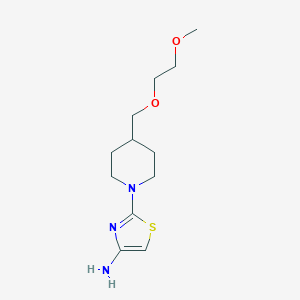![molecular formula C11H15N3O B11790811 5-Isopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B11790811.png)
5-Isopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Isopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-on umfasst typischerweise mehrstufige Reaktionen, die von leicht verfügbaren Vorstufen ausgehen. Ein gängiges Verfahren beinhaltet die Cyclisierung geeigneter Zwischenprodukte unter kontrollierten Bedingungen. So kann die Reaktion beispielsweise die Verwendung von Isopropylamin und anderen Reagenzien beinhalten, um die gewünschte Diazepinringstruktur zu bilden .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet oft die Verwendung fortschrittlicher Techniken wie kontinuierlicher Flusschemie und automatisierter Synthese, um den Produktionsprozess zu rationalisieren und die Kosten zu senken .
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Isopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen in das Molekül einführen.
Reduktion: Diese Reaktion kann Sauerstoff entfernen oder Wasserstoff zum Molekül hinzufügen.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Transformationen zu erreichen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation hydroxylierte Derivate ergeben, während die Reduktion vollständig gesättigte Analoga erzeugen kann .
Wissenschaftliche Forschungsanwendungen
5-Isopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-on wurde für verschiedene Anwendungen in der wissenschaftlichen Forschung untersucht, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Als Sonde zur Untersuchung biologischer Prozesse und Wechselwirkungen.
Medizin: Als potenzieller Therapeutikum zur Behandlung von Krankheiten wie Krebs und neurologischen Erkrankungen.
Industrie: Als Zwischenprodukt bei der Herstellung von Pharmazeutika und Agrochemikalien.
Wirkmechanismus
Der Wirkmechanismus von 5-Isopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So kann es beispielsweise an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu nachgeschalteten Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren .
Wirkmechanismus
The mechanism of action of 5-Isopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Diazepinderivate und Pyridin-kondensierte Heterocyclen, wie zum Beispiel:
- 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol
- Pyrazolo[3,4-d]pyrimidin
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin
Einzigartigkeit
Was 5-Isopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-on auszeichnet, sind seine einzigartigen strukturellen Merkmale, die ihm besondere chemische Eigenschaften und potenzielle biologische Aktivitäten verleihen. Seine Isopropylgruppe und das spezifische Ringschmelzschema tragen zu seiner Einzigartigkeit und seinem Potenzial als vielseitige Verbindung in verschiedenen Forschungs- und Industrieanwendungen bei .
Eigenschaften
Molekularformel |
C11H15N3O |
|---|---|
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
5-propan-2-yl-3,4-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2-one |
InChI |
InChI=1S/C11H15N3O/c1-8(2)14-7-5-10(15)13-9-4-3-6-12-11(9)14/h3-4,6,8H,5,7H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
LQDLILVVYLTYTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCC(=O)NC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole](/img/structure/B11790774.png)




![2-([1,1'-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole](/img/structure/B11790806.png)

